Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
CAS No.:
Cat. No.: VC18146688
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3O2 |
|---|---|
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | ethyl 2-methyl-2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoate |
| Standard InChI | InChI=1S/C11H19N3O2/c1-5-16-10(15)11(3,12-4)8-14-7-6-9(2)13-14/h6-7,12H,5,8H2,1-4H3 |
| Standard InChI Key | KWMFQXKWZIRRTH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)(CN1C=CC(=N1)C)NC |
Introduction
Ethyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a complex organic compound belonging to the class of pyrazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and analgesic properties, making them significant in scientific research and pharmaceutical applications.
Synthesis and Chemical Reactions
The synthesis of Ethyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate involves several key steps that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.
Chemical Reactivity
This compound can participate in various chemical reactions typical for esters and amines. The reactivity is influenced by steric hindrance introduced by the pyrazole ring and substituents, which may affect reaction rates and pathways.
Biological Activity and Mechanism of Action
Research indicates that compounds with similar structures often interact with receptors involved in pain signaling pathways, such as cyclooxygenase enzymes or other inflammatory mediators. Ethyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is believed to modulate pathways associated with pain and inflammation, although specific mechanisms may vary.
Research Findings and Applications
Ethyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is primarily used in scientific research and pharmaceutical applications due to its potential therapeutic effects. Its anti-inflammatory and analgesic properties make it a candidate for further investigation in drug development.
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